1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition Studies
Compounds structurally related to "1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been investigated for their metabolism and disposition using 19F-NMR spectroscopy, highlighting the utility of fluorinated compounds in drug discovery and development programs. For instance, research on potent HIV integrase inhibitors has utilized 19F-NMR to support candidate selection for further development, demonstrating the importance of metabolic fate and excretion studies in the pharmacokinetic profiling of new chemical entities (Monteagudo et al., 2007).
Antimicrobial Activity
Synthesis and evaluation of fluorobenzamide derivatives containing thiazole and thiazolidine have shown promising antimicrobial activities. New 5-arylidene derivatives synthesized from fluorinated starting compounds exhibited significant inhibitory action against various bacterial and fungal strains. This underscores the potential of fluorine-containing compounds, similar to the query chemical, in the development of new antimicrobial agents (Desai et al., 2013).
Inotropic Evaluation
The investigation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for inotropic activity has provided insights into the development of compounds with cardiovascular therapeutic potential. These studies offer a framework for assessing the biological activities of structurally related compounds in modulating heart function (Liu et al., 2009).
Metabolic Studies
The metabolism of new psychoactive substances, including cannabimimetic indazole and indole derivatives, has been elucidated through comprehensive studies involving human liver microsomes. This research aids in understanding the metabolic pathways and potential toxicological profiles of related compounds, providing a basis for evaluating the safety and efficacy of new chemical entities (Takayama et al., 2014).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-11-10-24-17(19-11)20-15(22)14-6-3-7-21(16(14)23)9-12-4-2-5-13(18)8-12/h2-8,10H,9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHWPHIVGGCHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.